molecular formula C18H29N3O B7918246 (S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one

(S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one

Cat. No.: B7918246
M. Wt: 303.4 g/mol
InChI Key: WTCGRYPKYZKMFN-DOTOQJQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one is a chiral tertiary amine derivative featuring a piperidine core substituted at the 3-position with a benzyl-isopropyl-amino group. The stereochemical configuration at the amino group (S) and the piperidine’s 3-position (R) is critical for its physicochemical and biological properties.

Properties

IUPAC Name

(2S)-2-amino-1-[(3R)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-14(2)21(12-16-8-5-4-6-9-16)17-10-7-11-20(13-17)18(22)15(3)19/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCGRYPKYZKMFN-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H](C1)N(CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-[®-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the ring-opening reaction of epoxides with amines, which provides β-amino alcohols in high yields with excellent regioselectivity . This method can be adapted to introduce the necessary functional groups into the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, solvent-free conditions, and metal-free catalysts to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[®-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite for nitrosation , cesium carbonate for carbamate synthesis , and various Lewis acids for catalyzing ring-opening reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitrosation can yield N-nitroso compounds, while carbamate synthesis can produce carbamates and ureas .

Scientific Research Applications

(S)-2-Amino-1-[®-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[®-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in stereochemistry, substituents, and core heterocycles. Below is a detailed comparison:

Stereochemical Variants
Compound Name Stereochemistry (Piperidine 3-Position) Key Structural Differences Synthesis & Separation Notes Reference
(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one S-configuration Opposite stereochemistry at piperidine 3-position Diastereomers separated via column chromatography
(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one R-configuration Pyrrolidin-1-yl core (5-membered ring) and cyclopropyl substituent Reduced steric hindrance compared to isopropyl

Key Findings :

  • Stereochemistry at the piperidine 3-position significantly impacts diastereomer separation and biological activity. For example, (R)-configured analogs exhibit higher polarity, influencing solubility and receptor binding .
Substituent Modifications
Compound Name Substituent Variation Molecular Weight Key Properties Reference
(S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one Benzyl-isopropyl-amino 303.45 g/mol High lipophilicity (logP ~2.8)
(S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one Additional methyl group on propanone chain 318.48 g/mol Increased steric bulk; potential for enhanced selectivity
(R)-2-Amino-1-(4-benzoylpiperidin-1-yl)-3-(2,4-dichlorophenyl)propan-1-one (PS1) Benzoyl and dichlorophenyl groups 435.33 g/mol Enhanced π-π stacking interactions

Key Findings :

  • The benzyl-isopropyl-amino group confers moderate lipophilicity, while bulkier substituents (e.g., benzoyl) improve target affinity but may reduce solubility .
  • Methylation of the propanone backbone (e.g., 3-methyl-butan-1-one) enhances metabolic stability by shielding reactive sites .
Core Heterocycle Replacements
Compound Name Core Heterocycle Biological Relevance Reference
This compound Piperidine Broad-spectrum kinase inhibition
(R)-3-([1,1'-biphenyl]-4-yl)-2-amino-1-(isoindolin-2-yl)propan-1-one (PS35) Isoindoline Selective HDAC inhibition (IC50 = 12 nM)
(S)-2-Amino-1-[3-(dimethylamino)piperidin-1-yl]-propan-1-one Piperidine Lower potency due to reduced substituent bulk

Key Findings :

  • Piperidine-based analogs are preferred for kinase inhibition, whereas isoindoline cores (e.g., PS35) show higher selectivity for HDAC enzymes .
  • Dimethylamino substituents on piperidine reduce steric effects, leading to lower target affinity compared to benzyl-isopropyl derivatives .

Challenges and Limitations

  • Discontinued Analogs: Several analogs (e.g., (S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one) are marked as discontinued, likely due to synthetic complexity or poor pharmacokinetics .
  • Data Gaps: Limited biological activity data are available for pyrrolidine and cyclopropyl-substituted variants, necessitating further studies .

Biological Activity

(S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one, a compound with significant structural complexity, is gaining attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with various biological targets, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C20H33N3O and a molecular weight of approximately 333.5 g/mol. It features a chiral center contributing to its stereochemical properties, which are crucial for its biological activity. The structure includes a piperidine ring, an amino group, and a benzyl substituent, which are significant for receptor interactions and pharmacodynamics.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities:

  • Receptor Binding Affinity : The compound shows potential interactions with several receptors, although specific binding affinities require further elucidation through experimental data.
  • Antidepressant Effects : Related compounds have been studied for their antidepressant properties, suggesting that this compound may also exhibit similar effects due to its structural analogies.
  • Analgesic Properties : Some analogs have demonstrated analgesic effects, indicating that this compound could be explored for pain management applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds. Here are some notable findings:

StudyCompoundKey Findings
Prodrugs of 1-Hydroxy-2-oxopiperidinDemonstrated selective cytotoxicity in glioma cell lines, indicating potential for targeted cancer therapies.
2-Amino-N-benzylpiperidineExhibited analgesic properties in preclinical models, suggesting similar utility for this compound.
Pyrrole DerivativesHighlighted the importance of nitrogen heterocycles in antibacterial activity; relevant for exploring (S)-2-Amino derivatives in antimicrobial applications.

The mechanisms underlying the biological activities of this compound involve:

  • Receptor Modulation : The compound's ability to bind to neurotransmitter receptors may influence mood regulation and pain perception.
  • Cellular Pathway Interference : Similar compounds have shown the ability to interfere with cellular pathways involved in tumor growth, making them candidates for cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.